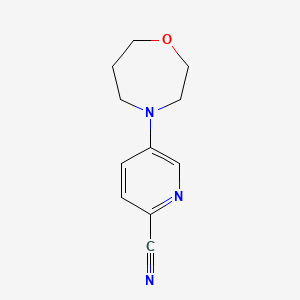

5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile

Description

Properties

IUPAC Name |

5-(1,4-oxazepan-4-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-8-10-2-3-11(9-13-10)14-4-1-6-15-7-5-14/h2-3,9H,1,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJKHSFVBDONPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)C2=CN=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile typically involves the following steps:

Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino ethers, under acidic or basic conditions.

Substitution on the Pyridine Ring: The nitrile group is introduced to the pyridine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions include oxides, reduced derivatives, and substituted compounds with various functional groups .

Scientific Research Applications

Monoamine Reuptake Inhibition

Research indicates that 5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile may act as a monoamine reuptake inhibitor. This suggests potential applications in treating psychiatric conditions such as depression and anxiety disorders. Compounds with similar structures have shown promise in antiproliferative assays against cancer cells, indicating potential applications in oncology.

Interaction with Neurotransmitter Systems

Preliminary studies suggest that this compound may interact with serotonin and norepinephrine transporters, influencing neurotransmitter levels in the brain. This interaction could be critical for developing treatments for mood disorders and other neuropsychiatric conditions.

Antiproliferative Effects

Compounds structurally related to this compound have demonstrated antiproliferative effects against various cancer cell lines. This positions the compound as a candidate for further exploration in cancer therapy.

Binding Affinity Studies

Interaction studies are ongoing to determine the binding affinity of this compound with various receptors and enzymes. Understanding these interactions is essential for elucidating its pharmacological profile and therapeutic potential.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the oxazepane ring.

- Introduction of the cyano group onto the pyridine ring.

- Purification and characterization of the final product.

These methods may vary based on desired yield and purity.

Mechanism of Action

The mechanism of action of 5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Diversity : The oxazepane ring in the target compound differentiates it from diazepane-containing analogs (e.g., ), which have an additional nitrogen atom. This impacts hydrogen-bonding capacity and solubility .

- Molecular Weight : The target compound has a lower molecular weight (~207 g/mol) compared to pyrimidine derivatives (e.g., ~303–504 g/mol), suggesting better bioavailability .

- Functional Groups : The carbonitrile group is common across analogs, but substituents like thioether () or acetylated diazepane () modulate reactivity and target selectivity.

Biological Activity

5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a 1,4-oxazepane moiety and a cyano group. Its unique structure allows for various chemical interactions that contribute to its biological efficacy. The presence of the cyano group enhances its reactivity, making it a versatile compound for further modifications.

Antidepressant and Anxiolytic Potential

Research has indicated that this compound may act as a monoamine reuptake inhibitor . This mechanism suggests its potential utility in treating mood disorders such as depression and anxiety. Compounds with similar structures have demonstrated significant effects on serotonin and norepinephrine transporters, which are critical targets in mood regulation.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. It has shown promising results in antiproliferative assays against various cancer cell lines, indicating its potential as an anticancer agent. The structural similarities with other known anticancer compounds suggest that it may inhibit tumor growth through multiple pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Studies suggest that it may exhibit activity against a range of bacterial and fungal pathogens. The presence of the oxazepane ring combined with the pyridine structure enhances its bioactivity profile, potentially leading to the development of new antimicrobial agents .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as:

- Serotonin Transporters : Modulating serotonin levels in the brain.

- Norepinephrine Transporters : Influencing norepinephrine signaling pathways.

- Various Receptors : Potential binding to receptors involved in neurotransmission and cellular proliferation.

These interactions could lead to a cascade of biological effects that contribute to its therapeutic potential .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antidepressant | Monoamine reuptake inhibition | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against bacterial and fungal strains |

Case Study: Anticancer Efficacy

In one study, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity. Further mechanistic studies revealed that the compound induced apoptosis in cancer cells through caspase activation pathways.

Q & A

Q. What are the common synthetic routes for 5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions, to introduce the oxazepane and carbonitrile moieties. For example, highlights the use of Pd-catalyzed cross-coupling for analogous pyridine-carbonitrile derivatives, while emphasizes optimizing solvent polarity and temperature to stabilize reactive intermediates. Key steps include:

- Amide bond formation between pyridine precursors and oxazepane derivatives.

- Cyano-group introduction via nitrile transfer reagents (e.g., TMSCN).

- Purification via column chromatography or recrystallization.

Reaction optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvent systems (DMF/THF), and temperature gradients (60–100°C) to improve yields (>70%) and purity .

Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR to confirm proton environments and carbon hybridization (e.g., pyridine ring protons at δ 7.5–8.5 ppm, oxazepane methylenes at δ 3.0–4.0 ppm) .

- IR spectroscopy to identify nitrile stretches (~2200 cm⁻¹) and oxazepane C-O-C vibrations (~1100 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the oxazepane oxygen and adjacent molecules) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test activity against kinases or phosphatases using fluorescence-based substrates (e.g., ADP-Glo™ kinase assay) .

- Cell viability assays : Evaluate cytotoxicity via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor binding studies : Use radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .

Advanced Research Questions

Q. How can molecular docking simulations predict the binding affinity of this compound to biological targets, and how do these predictions compare to experimental results?

- Methodological Answer :

- Computational workflow :

Prepare the compound’s 3D structure (e.g., using Gaussian09 for geometry optimization).

Dock into target proteins (e.g., EGFR kinase PDB: 1M17) with AutoDock Vina, scoring binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .

- Experimental validation : Compare docking scores with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Discrepancies may arise from solvation effects or protein flexibility, requiring MD simulations to refine models .

Q. What strategies can address low yields in multi-step synthesis of this compound?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% ().

- Flow chemistry : Enhances mixing and heat transfer for exothermic steps (e.g., nitrile group introduction).

- Protecting groups : Use Boc or Fmoc groups to prevent oxazepane ring degradation during pyridine functionalization .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Case study : If docking predicts strong kinase inhibition but in vitro assays show weak activity:

Verify compound purity via HPLC (>95%).

Test metabolite stability (e.g., liver microsome assays) to rule out rapid degradation.

Perform alchemical free energy calculations (e.g., FEP+) to refine binding affinity estimates .

- Experimental follow-up : Use cryo-EM or X-ray co-crystallization to visualize binding modes and identify steric clashes not modeled in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.